Cas no 1211490-06-0 (3-Methyl(phenyl)aminobutanoic acid)

3-Methyl(phenyl)aminobutanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-[methyl(phenyl)amino]butanoic acid
- butanoic acid, 3-(methylphenylamino)-
- T3871
- 3-Methyl(phenyl)aminobutanoic acid
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- Inchi: 1S/C11H15NO2/c1-9(8-11(13)14)12(2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,13,14)
- InChI Key: BMXGUFVPBJTCCX-UHFFFAOYSA-N
- SMILES: OC(CC(C)N(C)C1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 188
- Topological Polar Surface Area: 40.5
3-Methyl(phenyl)aminobutanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M235045-250mg |
3-[Methyl(phenyl)amino]butanoic acid |
1211490-06-0 | 250mg |
$ 275.00 | 2022-06-04 | ||
TRC | M235045-500mg |
3-[Methyl(phenyl)amino]butanoic acid |
1211490-06-0 | 500mg |
$ 450.00 | 2022-06-04 | ||
TRC | M235045-1000mg |
3-[Methyl(phenyl)amino]butanoic acid |
1211490-06-0 | 1g |
$ 720.00 | 2022-06-04 | ||
A2B Chem LLC | AI13571-1g |
3-[Methyl(phenyl)amino]butanoic acid |
1211490-06-0 | >95% | 1g |
$509.00 | 2024-04-20 | |
A2B Chem LLC | AI13571-10g |
3-[Methyl(phenyl)amino]butanoic acid |
1211490-06-0 | >95% | 10g |
$1412.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1559853-1g |
3-(Methyl(phenyl)amino)butanoic acid |
1211490-06-0 | 98% | 1g |
¥2494.00 | 2024-08-09 | |
A2B Chem LLC | AI13571-500mg |
3-[Methyl(phenyl)amino]butanoic acid |
1211490-06-0 | >95% | 500mg |
$467.00 | 2024-04-20 | |
A2B Chem LLC | AI13571-5g |
3-[Methyl(phenyl)amino]butanoic acid |
1211490-06-0 | >95% | 5g |
$995.00 | 2024-04-20 |
3-Methyl(phenyl)aminobutanoic acid Related Literature
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
Additional information on 3-Methyl(phenyl)aminobutanoic acid
Comprehensive Analysis of 3-Methyl(phenyl)aminobutanoic Acid (CAS No. 1211490-06-0): Properties, Applications, and Industry Trends
3-Methyl(phenyl)aminobutanoic acid (CAS No. 1211490-06-0) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. As a derivative of aminobutanoic acid, this compound combines a phenyl group and a methyl substitution, making it valuable for drug discovery and material science applications. Researchers frequently search for "3-Methyl(phenyl)aminobutanoic acid synthesis" and "CAS 1211490-06-0 applications," reflecting growing interest in its potential.
The molecular structure of 3-Methyl(phenyl)aminobutanoic acid features a carboxyl group (–COOH) and an amine group (–NH–) attached to a butanoic acid backbone, with a methyl group at the 3-position and a phenyl ring on the nitrogen atom. This configuration contributes to its amphoteric properties and solubility profile, which are critical for formulation development. Recent studies highlight its role as a chiral building block in asymmetric synthesis, addressing the demand for "enantioselective catalysts" in green chemistry initiatives.
In pharmaceutical contexts, CAS 1211490-06-0 is explored for its potential as a bioactive intermediate. Industry trends show increased searches for "neurotransmitter analogs" and "small molecule modulators," where this compound’s structural similarity to GABA derivatives positions it as a candidate for neurological research. Its logP value and hydrogen bonding capacity make it suitable for optimizing blood-brain barrier permeability, a key focus in CNS drug development.
From a synthetic chemistry perspective, 3-Methyl(phenyl)aminobutanoic acid is synthesized via reductive amination or Ugi multicomponent reactions, topics frequently queried in academic databases. The compound’s crystallization behavior and polymorphism are also investigated for solid-state chemistry applications, aligning with the rise of "crystal engineering" in materials science forums.
Environmental and regulatory considerations for CAS 1211490-06-0 emphasize its biodegradability and low ecotoxicity, responding to searches for "sustainable fine chemicals." Analytical methods like HPLC-UV and LC-MS are commonly employed for purity assessment, reflecting laboratory best practices shared in "analytical method validation" discussions.
Future prospects for 3-Methyl(phenyl)aminobutanoic acid include its integration into peptide mimetics and metal-organic frameworks (MOFs), areas trending in nanotechnology circles. As patent filings increase for related derivatives, queries like "structure-activity relationship (SAR) studies" underscore its relevance in rational drug design.
In conclusion, 1211490-06-0 represents a versatile scaffold bridging medicinal chemistry and advanced materials. Its alignment with industry priorities—such as "fragment-based drug discovery" and "green synthesis protocols"—ensures continued scientific and commercial interest in this structurally nuanced molecule.
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